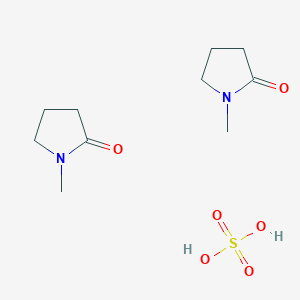
N-tert-Butyl-2,2-dimethylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2,2-dimethylpent-4-enamide: is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a double bond in the pentenamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amides: From reduction reactions.
Substituted Amides: From substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
N-tert-Butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.
N-tert-Butylacrylamide: Similar in having a tert-butyl group but has an acrylamide backbone.
N-tert-Butyl-2,2-dimethylpent-4-en-1-ylamine: Similar backbone but differs in functional groups.
Propriétés
Numéro CAS |
647027-60-9 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-tert-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |
Clé InChI |
VRWFZYDKZYCDLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



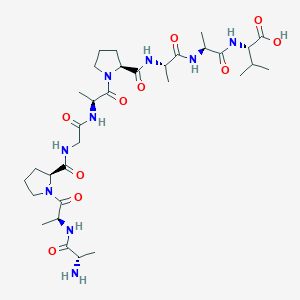
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
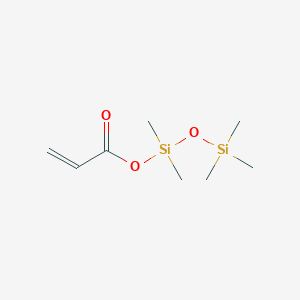
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
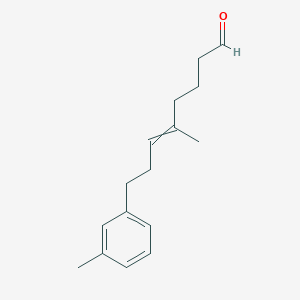
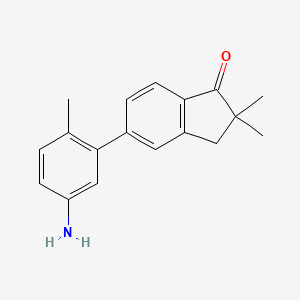
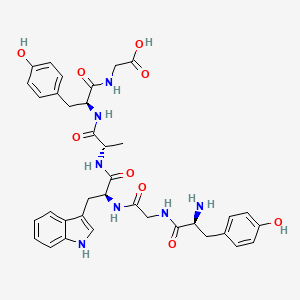

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
